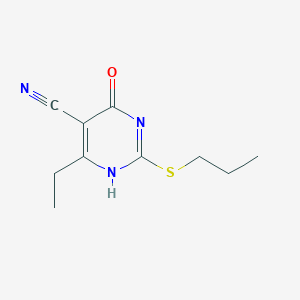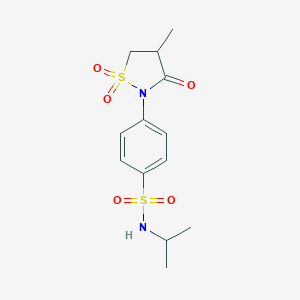
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile, also known as EPOC, is a pyrimidine derivative that has been used in scientific research for various purposes. This compound is of interest due to its unique chemical structure and potential biological activity.
Mecanismo De Acción
The mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile is not fully understood. However, studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can interact with various cellular targets, including enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-dependent pathways. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase. Furthermore, 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile in lab experiments is its potential as a novel therapeutic agent for various diseases. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have anti-cancer, anti-inflammatory, and antiviral activity, making it a promising candidate for drug development. However, one limitation of using 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile research include investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Furthermore, studies could focus on optimizing the synthesis method for 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile to improve its solubility and bioavailability. Additionally, studies could investigate the mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile to better understand its cellular targets and pathways.
Métodos De Síntesis
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can be synthesized by reacting 2-propylsulfanyl-4,6-dichloropyrimidine with ethyl cyanoacetate in the presence of a base such as sodium hydride. The reaction results in the formation of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile as a white solid with a yield of approximately 60%.
Aplicaciones Científicas De Investigación
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been used in scientific research for various purposes, including as a potential anti-cancer agent, anti-inflammatory agent, and antiviral agent. Studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have antiviral activity against the hepatitis C virus.
Propiedades
Nombre del producto |
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile |
|---|---|
Fórmula molecular |
C10H13N3OS |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H13N3OS/c1-3-5-15-10-12-8(4-2)7(6-11)9(14)13-10/h3-5H2,1-2H3,(H,12,13,14) |
Clave InChI |
SDKPXJAIZSTBHL-UHFFFAOYSA-N |
SMILES isomérico |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
SMILES |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
SMILES canónico |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide](/img/structure/B253743.png)
![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B253745.png)
![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
